molecular formula C7H6O6 B1194773 2-hydroxy-2H-pyran-4,6-dicarboxylic acid

2-hydroxy-2H-pyran-4,6-dicarboxylic acid

Cat. No. B1194773
M. Wt: 186.12 g/mol
InChI Key: MLOJGZHQNWCBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-carboxy-2-hydroxymuconate semialdehyde hemiacetal is a dicarboxylic acid comprising 2-hydroxy-2H-pyran having two carboxy groups located at the 4- and 6-positions. It is a dicarboxylic acid, a member of pyrans and a lactol. It is a conjugate acid of a 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).

Scientific Research Applications

Synthesis of Derivatives

  • Esterification and Alkoxy Derivatives : 2-Hydroxy-2H-pyran-4,6-dicarboxylic acid derivatives have been synthesized through esterification. 6-Hydroxy-2H-pyran-3(6H)-ones have been esterified stereoselectively with various acids and amino acids, also leading to the direct synthesis of 6-alkoxy derivatives (Constantinou-Kokotou, Kokotos, & Georgiadis, 1991).

Synthesis Methods

  • Ultrasound-Mediated Synthesis : An environment-friendly protocol for synthesizing derivatives of 2-Hydroxy-2H-pyran-4,6-dicarboxylic acid has been developed, utilizing ultrasound-mediated condensation. This method offers advantages like shorter reaction times and higher yields (Wang, Zou, Zhao, & Shi, 2011).

Chemical Properties

  • Corrosion Inhibition : Pyran derivatives have been synthesized and studied for their ability to mitigate corrosion in metals. These derivatives demonstrate high inhibition efficiency, suggesting potential applications in material preservation (Saranya et al., 2020).

Pharmaceutical Applications

  • Polymer Synthesis for Antitumor Agents : Poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] and its derivatives, synthesized through hydrolyses or substitution reactions, have shown potential as antitumor agents. Their structure-activity relationships have been explored, indicating their utility in cancer treatment (Han et al., 1990).

Luminescence Studies

  • Solid-State Luminescence : New derivatives of 2-Hydroxy-2H-pyran-4,6-dicarboxylic acid have been synthesized and studied for their solid-state luminescence properties. These findings are important for developing new materials with specific luminescent properties (Karpov et al., 2020).

Biomedical Applications

  • DNA Binding Studies : Complexes containing 2-Hydroxy-2H-pyran-4,6-dicarboxylic acid derivatives have been studied for their DNA binding capabilities, providing insights into potential biomedical applications (Chitrapriya et al., 2011).

properties

Product Name

2-hydroxy-2H-pyran-4,6-dicarboxylic acid

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

2-hydroxy-2H-pyran-4,6-dicarboxylic acid

InChI

InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)

InChI Key

MLOJGZHQNWCBAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(OC1O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-2H-pyran-4,6-dicarboxylic acid
Reactant of Route 2
2-hydroxy-2H-pyran-4,6-dicarboxylic acid
Reactant of Route 3
2-hydroxy-2H-pyran-4,6-dicarboxylic acid
Reactant of Route 4
2-hydroxy-2H-pyran-4,6-dicarboxylic acid
Reactant of Route 5
2-hydroxy-2H-pyran-4,6-dicarboxylic acid
Reactant of Route 6
2-hydroxy-2H-pyran-4,6-dicarboxylic acid

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